Target Selectivity Shift: ASK1 (MAP3K5) Inhibition Versus NF-κB Pathway Analogs
The target compound demonstrates measurable inhibitory activity against ASK1 (MAP3K5) with an IC50 of 16.7 µM, a target not reported for the structurally similar NF-κB inhibitor TPCA-1 [1]. This target shift is a critical differentiation factor for researchers investigating MAP kinase signaling cascades rather than the NF-κB pathway. In contrast, its closest para-substituted isomer (BDBM75956) shows no reported ASK1 activity, with its primary known affinity being for nuclear receptor corepressor 2 (IC50 7.48 µM) [2]. The meta-tetrazolyl orientation and 3-methyl modification thus program a divergent kinase inhibition profile.
| Evidence Dimension | Primary Biochemical Target & Potency |
|---|---|
| Target Compound Data | IC50 = 1.67E+4 nM (16.7 µM) against human ASK1 (MAP3K5) |
| Comparator Or Baseline | TPCA-1 (des-methyl analog): IC50 = 6.55 µM against photoreceptor-specific nuclear receptor (NF-κB pathway context). BDBM75956 (para-isomer): IC50 = 7.48 µM against Nuclear receptor corepressor 2. |
| Quantified Difference | Target divergence (ASK1 vs. nuclear receptors) rather than potency delta. No ASK1 activity reported for comparators. |
| Conditions | Inhibition of N-terminal GST-tagged recombinant human full-length ASK1 expressed in baculovirus-infected Sf21 cells, using STK-Substrate-3 biotin (BindingDB). |
Why This Matters
For projects focused on ASK1-mediated pathways (e.g., NASH, inflammatory signaling), this specific compound provides a structurally distinct starting point that cannot be replicated by the more common NF-κB-inhibiting TPCA-1 chemotype.
- [1] BindingDB. BDBM50570193 (CHEMBL4874376). Affinity Data: IC50 1.67E+4 nM for human ASK1. View Source
- [2] BindingDB. BDBM75956. 3-Methyl-benzofuran-2-carboxylic acid (4-tetrazol-1-yl-phenyl)-amide affinity data for Nuclear receptor corepressor 2 (IC50 7.48 µM). View Source
